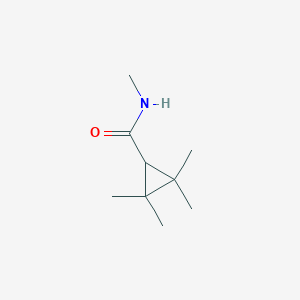

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

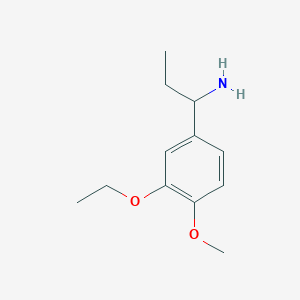

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid, also known as ACEC, is a cyclic amino acid that has gained attention in recent years due to its potential applications in scientific research. ACEC is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but can be synthesized and incorporated into peptides and proteins for research purposes. In

Scientific Research Applications

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential therapeutic agent, and as a probe for studying protein-protein interactions. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be incorporated into peptides and proteins to study the effects of cyclic amino acids on protein structure and function, and to explore the potential therapeutic applications of cyclic amino acids. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be used as a probe to study protein-protein interactions, as it can be incorporated into one protein and used to study its interactions with other proteins.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is not fully understood, but it is thought to act as a steric constraint on the peptide backbone, which can affect protein structure and function. 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can also form hydrogen bonds with nearby amino acid residues, which can further affect protein structure and function.

Biochemical and Physiological Effects:

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to affect protein stability and folding, and can also affect protein-protein interactions. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been shown to have potential therapeutic applications, including as an anti-inflammatory agent and as a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments is its ability to affect protein structure and function in a highly specific manner. Additionally, 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be incorporated into peptides and proteins using standard peptide synthesis techniques. However, one limitation of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is that it may not accurately mimic the effects of naturally occurring amino acids, and its effects on protein structure and function may not be fully understood.

Future Directions

There are many potential future directions for research on 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid, including exploring its potential therapeutic applications, studying its effects on protein-protein interactions, and developing new methods for synthesizing and incorporating 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid into peptides and proteins. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid and its effects on protein structure and function.

Synthesis Methods

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid can be synthesized by a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of a cyclobutane-1,1-diacetic acid derivative, which is reacted with a protected glycine derivative to form the 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid precursor. The precursor is then deprotected and cyclized to form 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid.

properties

CAS RN |

161181-75-5 |

|---|---|

Product Name |

1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)3-5(4-8)1-2-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |

InChI Key |

MRIDWAJTWCTDEK-UHFFFAOYSA-N |

SMILES |

C1C(CC1(C(=O)O)N)CCC(=O)O |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CCC(=O)O |

synonyms |

Cyclobutanepropanoic acid, 3-amino-3-carboxy-, trans- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

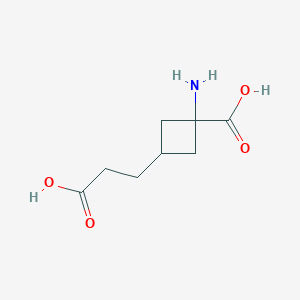

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)

![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)